4'-Methoxypropiophenone-methyl-d3

Description

BenchChem offers high-quality 4'-Methoxypropiophenone-methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxypropiophenone-methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

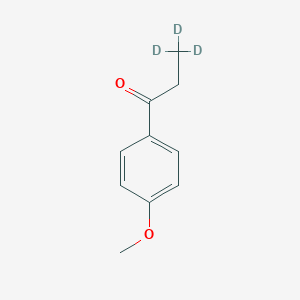

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492153 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89717-81-7 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Methoxypropiophenone-d3 molecular weight and formula

Topic: 4'-Methoxypropiophenone-d3 (Molecular Weight, Formula, and Analytical Application) Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Precision Quantitation and Isotopic Applications in Mass Spectrometry

Executive Summary

4'-Methoxypropiophenone-d3 (PMP-d3) is the stable isotope-labeled analog of 4'-Methoxypropiophenone, a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Tapentadol) and a precursor often monitored in forensic toxicology.[1] This guide details its physicochemical properties, validates its use as an Internal Standard (IS) in LC-MS/MS workflows, and provides expert protocols for minimizing bioanalytical bias caused by matrix effects.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4]

The introduction of three deuterium atoms (

Chemical Specifications

The following data represents the specific isomer 3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one , where the deuterium label is located on the terminal methyl group of the propionyl chain. This is the standard commercial isotopologue (CAS: 89717-81-7).[1]

| Parameter | Native Analyte | Deuterated Standard (IS) |

| Compound Name | 4'-Methoxypropiophenone | 4'-Methoxypropiophenone-d3 |

| Chemical Formula | ||

| Average Mol.[1][2][3][4] Weight | 164.20 g/mol | 167.22 g/mol |

| Monoisotopic Mass | 164.0837 Da | 167.1026 Da |

| CAS Number | 121-97-1 | 89717-81-7 |

| Appearance | White to pale yellow solid/liquid | Pale yellow solid |

| Solubility | Methanol, Acetonitrile, DMSO | Methanol, Acetonitrile, DMSO |

Structural Visualization

The diagram below illustrates the specific labeling position (terminal methyl) which is critical for understanding fragmentation patterns in MS/MS.

Figure 1: Structural topology of 4'-Methoxypropiophenone-d3 highlighting the stable isotope location.[1]

Analytical Application: LC-MS/MS Methodology

The "Deuterium Isotope Effect" in Chromatography

While PMP-d3 is designed to co-elute with the native analyte to compensate for matrix effects, researchers must be aware of the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the lipophilicity of the molecule.

-

Observation: In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1][5]

-

Impact: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same ion suppression/enhancement as the analyte.

-

Mitigation: Use high-efficiency columns (e.g., C18 sub-2

) and optimize the gradient to ensure the shift is negligible relative to the peak width.

Mass Spectrometry Transitions (MRM)

In Triple Quadrupole (QqQ) systems, the fragmentation pattern is dictated by the stability of the acylium ion or the substituted benzene ring.

-

Precursor Ion (Q1):

-

Primary Product Ion (Q3):

(Methoxybenzoyl cation)

Figure 2: Proposed fragmentation pathway for MRM transition monitoring.

Experimental Protocol: Standard Preparation & Validation

Objective: To prepare a calibration standard curve using PMP-d3 as the Internal Standard for quantification in biological plasma.

Reagents & Equipment[1][9]

-

Analyte: 4'-Methoxypropiophenone (Ref Std).[1]

-

IS: 4'-Methoxypropiophenone-d3 (>98% isotopic purity).[1]

-

Solvent: LC-MS Grade Methanol.[1]

-

Matrix: Blank Human Plasma (K2EDTA).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

-

Weigh 1.0 mg of PMP-d3 into a 10 mL volumetric flask.

-

Dissolve in Methanol to yield a 100 µg/mL (100,000 ng/mL) primary stock.

-

Storage: Store at -20°C. Stable for 6 months (verify stability experimentally).

Step 2: Working Internal Standard (WIS) Preparation

-

Dilute the primary stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .

-

Why: This concentration targets a signal intensity of ~10^5-10^6 cps, ensuring it does not suppress the analyte signal while remaining well above the limit of detection.

Step 3: Sample Processing (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 200 µL of Acetonitrile containing the WIS (500 ng/mL) .

-

Vortex aggressively for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh plate for LC-MS/MS injection.[1]

Validation Criteria (Self-Validating System)

To ensure the protocol is working, check the IS Response Consistency :

-

Plot the peak area of PMP-d3 across all samples (Standards, QCs, Blanks, Unknowns).

-

Acceptance: The CV (Coefficient of Variation) of the IS area should be

across the run. A trend line drift indicates instrument drift or matrix accumulation on the column.

Figure 3: Bioanalytical workflow for PMP quantification using PMP-d3.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342424, 4'-Methoxypropiophenone-methyl-d3. Retrieved from [Link]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Wang, S., & Cyronak, M. (2007).Deuterium isotope effect on retention time and its impact on quantitative LC-MS/MS. Journal of Chromatography B. (General reference on isotope effects in RPLC).

Sources

- 1. CAS 121-97-1: 4'-Methoxypropiophenone | CymitQuimica [cymitquimica.com]

- 2. 4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4’-Methoxypropiophenone-methyl-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl-d3 4-methoxyphenyl ketone

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl-d3 4-methoxyphenyl ketone, a deuterated analog of 4-methoxyacetophenone. Recognizing the scarcity of publicly available quantitative solubility data for this specific isotopologue, this document takes a two-pronged approach. First, it presents a detailed, field-proven methodology for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data in their own laboratories. Second, it provides known solubility data for the non-deuterated parent compound, 4-methoxyacetophenone, which serves as a robust proxy for predicting the solubility behavior of its deuterated counterpart. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to ensure the success of their experimental and developmental programs.

Introduction: The Significance of Solubility in Research and Development

Ethyl-d3 4-methoxyphenyl ketone is a stable-isotope-labeled form of 4-methoxyacetophenone. The incorporation of deuterium (d3) at the ethyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of 4-methoxyacetophenone in complex biological or environmental matrices. The parent compound is a common intermediate in organic synthesis and is found in various natural products.

A compound's solubility is a critical physicochemical parameter that influences its behavior in a multitude of applications. In drug discovery, poor solubility can lead to unreliable in vitro assay results, limited oral bioavailability, and challenges in formulation development.[1][2] For analytical chemistry, understanding the solubility of an internal standard is paramount for preparing accurate stock solutions and ensuring its compatibility with the chosen analytical method.

This guide addresses the current information gap by providing not just data, but also the fundamental scientific principles and actionable protocols for solubility determination.

Predicted Solubility Profile of Ethyl-d3 4-methoxyphenyl ketone

While specific quantitative solubility data for Ethyl-d3 4-methoxyphenyl ketone is not readily found in the public domain, the solubility of its non-deuterated parent compound, 4-methoxyacetophenone (CAS 100-06-1), is well-documented. The substitution of three protons with three deuterium atoms in the ethyl group results in a negligible change in polarity and intermolecular forces. Therefore, the solubility of Ethyl-d3 4-methoxyphenyl ketone is expected to be nearly identical to that of 4-methoxyacetophenone.

The following table summarizes the known solubility of 4-methoxyacetophenone in various solvents. This data serves as a strong predictive foundation for researchers working with the deuterated analog.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 2.474 g/L | 20 | [3][4] |

| Ethanol | Soluble | Not Specified | [5][6] |

| Diethyl Ether | Soluble | Not Specified | [5][6] |

| Acetone | Soluble | Not Specified | [6] |

| Chloroform | Soluble | Not Specified | [6] |

As indicated, 4-methoxyacetophenone exhibits low solubility in water and is readily soluble in common organic solvents.[5][6][7] This profile is characteristic of a moderately lipophilic compound, which is consistent with its calculated LogP of approximately 1.7.[4][6]

Experimental Determination of Solubility: A Methodological Deep Dive

To obtain precise and application-specific solubility data, direct experimental measurement is essential. The choice of method depends on the stage of research and the required throughput and accuracy. Here, we detail the protocols for both kinetic and thermodynamic solubility determination.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.

-

Kinetic Solubility is typically measured in early-stage discovery.[1] It reflects the solubility of a compound when rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][8][9] This method is high-throughput and mimics conditions in many in vitro biological assays.[8] However, it can often overestimate the true solubility because it may lead to the formation of a supersaturated solution or amorphous precipitate.[10]

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2][11] This is determined by equilibrating an excess of the solid compound with the solvent over an extended period.[2] It is a lower-throughput but more accurate measure, critical for formulation development and biopharmaceutical classification.[2][12]

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

Caption: General workflow for kinetic and thermodynamic solubility assays.

Protocol 1: High-Throughput Kinetic Solubility by Turbidimetry

This method is ideal for rapid screening and provides a quick assessment of a compound's propensity to precipitate under assay-like conditions.

Principle: A DMSO stock solution of the compound is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in turbidity (light scattering), measured using a plate reader.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl-d3 4-methoxyphenyl ketone in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

-

Addition to Buffer: In a separate 96-well clear-bottom plate, add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Initiate Precipitation: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding well of the buffer plate. This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the baseline (e.g., 3 standard deviations above the mean of the buffer/DMSO-only controls).

Protocol 2: Gold-Standard Thermodynamic Solubility by Shake-Flask Method

This method provides the true equilibrium solubility and is considered the gold standard.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid Ethyl-d3 4-methoxyphenyl ketone (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of buffered solution) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. The prolonged agitation is critical to achieve equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification: Prepare a calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant and quantify its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The measured concentration of the filtered supernatant is the thermodynamic solubility of the compound in that solvent.

Self-Validating Systems and Quality Control

For both protocols, trustworthiness is established through rigorous controls.

-

Reference Compounds: Always include well-characterized reference compounds with known high and low solubility (e.g., hydrocortisone and pyrene) in each assay run to validate the experimental setup.

-

pH Measurement: For aqueous buffers, measure the pH before and after the equilibration period to ensure it has not shifted due to the addition of the compound.[10]

-

Visual Inspection: Visually inspect the wells or vials for any signs of precipitation or undissolved solid.

-

Equilibrium Confirmation: For the shake-flask method, taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached when the solubility values are consistent.[10]

Conclusion

While direct, published quantitative solubility data for Ethyl-d3 4-methoxyphenyl ketone is limited, this guide provides a robust framework for researchers. By leveraging the data of the parent compound, 4-methoxyacetophenone, as a strong predictive tool and employing the detailed, validated experimental protocols herein, scientists can confidently determine the solubility of this important internal standard. A thorough understanding and precise measurement of solubility are not mere procedural steps; they are foundational pillars for ensuring the quality, reproducibility, and ultimate success of research and development endeavors.

References

-

Vinati Organics. 4-Methoxy Acetophenone (CAS 100-06-1). [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

PubChem. 4'-Methoxyacetophenone | C9H10O2 | CID 7476. [Link]

-

Al-Ghabeish, M., & Al-Akayleh, F. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Safety Data Sheet. 4-methoxy acetophenone cas no 100-06-1. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ChemBK. 4'-Methoxyacetophenone. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

FDCELL. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. [Link]

-

European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

ICH. ICH Topic Q 6 A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. 4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]

- 6. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 100-06-1: 4′-Methoxyacetophenone | CymitQuimica [cymitquimica.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. protocols.io [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Protocol for quantifying tolperisone using deuterated internal standard

Application Note: Quantitative Analysis of Tolperisone in Human Plasma via LC-MS/MS

Executive Summary

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tolperisone in human plasma. Unlike older UV-based methods, this protocol utilizes a Deuterated Internal Standard (Tolperisone-d10) to rigorously correct for matrix effects, extraction efficiency, and ionization variability—critical factors in meeting FDA and EMA bioanalytical guidelines.

Key Advantages:

-

Specificity: Utilization of Tolperisone-d10 (piperidine-d10) ensures that the internal standard co-elutes with the analyte but retains a distinct mass transition, providing real-time correction for ion suppression.

-

Sensitivity: Lower Limit of Quantification (LLOQ) target of 0.5 ng/mL.

-

Throughput: Optimized Protein Precipitation (PPT) extraction for rapid clinical batch processing.

Scientific Rationale & Mechanism

Why Tolperisone-d10? Tolperisone is a centrally acting muscle relaxant prone to metabolic variability (CYP2D6 substrate). In ESI+ MS/MS, the dominant fragmentation pathway involves the cleavage of the piperidine ring.

-

Analyte: Tolperisone (

246.2) fragments to the piperidinium ion ( -

Internal Standard: We utilize Tolperisone-d10 where the deuterium labels are located on the piperidine ring .[1] Consequently, the precursor shifts to

256.2, and the specific fragment shifts to -

Critical Note: If a d10-IS with labeling on the phenyl ring were used, the fragment would remain

98.1, causing potential crosstalk. This protocol specifies ring-labeled d10 to prevent this interference.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (IS Addition).

Figure 1: Step-by-step bioanalytical workflow ensuring internal standard equilibration prior to extraction.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Tolperisone HCl (>99% purity) | Calibration Standards |

| Internal Standard | Tolperisone-d10 HCl (Piperidine-d10) | Normalization |

| Matrix | Drug-free Human Plasma (K2EDTA) | Blank/QC preparation |

| Solvent A | 0.1% Formic Acid in Water (LC-MS Grade) | Mobile Phase Aqueous |

| Solvent B | Acetonitrile (LC-MS Grade) | Mobile Phase Organic |

| Precipitant | Pure Acetonitrile | Protein Precipitation |

Detailed Protocol

Solution Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Tolperisone and Tolperisone-d10 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Tolperisone-d10 stock to 50 ng/mL in Acetonitrile. This solution serves two purposes: delivering the IS and precipitating proteins.

-

Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 0.5 ng/mL to 500 ng/mL .

-

Quality Control (QC): Prepare Low (1.5 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) QCs in plasma.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over LLE for this protocol to maximize throughput while the d10-IS compensates for the slightly "dirtier" matrix compared to LLE.

-

Aliquot 50 µL of plasma (Sample, CC, or QC) into a 1.5 mL centrifuge tube or 96-well plate.

-

Add 150 µL of Working IS Solution (50 ng/mL Tolperisone-d10 in ACN).

-

Vortex vigorously for 60 seconds to ensure complete protein denaturation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a fresh vial.

-

Add 100 µL of LC-MS grade water (to match initial mobile phase strength and prevent peak broadening).

-

Vortex gently and inject.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% FA/Water) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.0 | 10 | 90 |

| 3.1 | 90 | 10 |

| 4.0 | 90 | 10 |

Mass Spectrometry (MS/MS):

-

Spray Voltage: 3500 V.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

|---|---|---|---|---|---|

| Tolperisone | 246.2 | 98.1 | 30 | 22 | Quantifier |

| Tolperisone | 246.2 | 72.1 | 30 | 35 | Qualifier |

| Tolperisone-d10 | 256.2 | 108.1 | 30 | 22 | Internal Standard |

Note: The transition 256.2 -> 108.1 confirms the d10 label is on the piperidine ring.

Method Validation (Self-Validating Criteria)

To ensure "Trustworthiness" and compliance with FDA Bioanalytical Method Validation Guidance (2018) , the following criteria must be met:

-

Selectivity: Analyze 6 lots of blank plasma. No interfering peaks >20% of the LLOQ area should be observed at the retention time of Tolperisone (approx 2.2 min).

-

Linearity:

must be > 0.99 using a -

Accuracy & Precision:

-

Intra-run and Inter-run CV% must be <15% (20% for LLOQ).

-

Accuracy must be within ±15% of nominal (±20% for LLOQ).

-

-

Matrix Effect (IS Normalized):

-

Calculate the Matrix Factor (MF) for analyte and IS.

-

The IS-Normalized Matrix Factor must be close to 1.0 with a CV <15%. This proves the d10-IS is effectively compensating for ion suppression.

-

Troubleshooting & Expert Tips

-

Carryover: Tolperisone is hydrophobic. If carryover is observed in the first blank after a high standard, add a needle wash step involving 50:50 Methanol:Isopropanol.

-

IS Stability: Deuterium exchange can theoretically occur in highly acidic conditions over long periods. Prepare fresh working IS solutions weekly and store in amber glass.

-

Peak Shape: If peaks are splitting, ensure the supernatant dilution (Step 5.2.6) is performed. Injecting pure ACN supernatant onto a high-aqueous initial gradient often causes "solvent effect" peak distortion.

References

-

US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Kim, T. E., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. [Link]

-

PubChem. (n.d.).[5] Tolperisone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Methoxypropiophenone-methyl-d3 in metabolic stability studies

Application Note: 4'-Methoxypropiophenone-methyl-d3 in Metabolic Stability & Kinetic Isotope Effect Studies

Abstract

This technical guide details the application of 4'-Methoxypropiophenone-methyl-d3 (CAS: N/A for specific isotopolog, parent CAS: 121-97-1) in drug metabolism and pharmacokinetics (DMPK). This deuterated analog serves two distinct but critical roles: as a Kinetic Isotope Effect (KIE) probe to identify metabolic "soft spots" (specifically O-demethylation) and as a stable Internal Standard (IS) for the quantification of the protium parent compound. This document provides mechanistic insights, validated experimental protocols, and data analysis frameworks compliant with FDA Bioanalytical Method Validation guidelines.

Mechanistic Grounding: The Deuterium Advantage

To utilize 4'-Methoxypropiophenone-methyl-d3 effectively, one must understand the underlying chemistry of CYP450-mediated metabolism.

The Metabolic Pathway (O-Demethylation)

The primary metabolic route for 4'-Methoxypropiophenone is O-demethylation , catalyzed predominantly by CYP2D6 and CYP2C19 isoforms. This reaction involves the abstraction of a hydrogen atom from the methoxy methyl group, followed by oxygen rebound to form a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the phenol metabolite (4'-Hydroxypropiophenone ).

The Kinetic Isotope Effect (KIE)

Replacing the methyl hydrogens (

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.

-

Rate Limiting Step: Since C-H abstraction is the rate-limiting step in O-demethylation, the deuterated analog reacts slower. This phenomenon, known as the Primary Kinetic Isotope Effect , typically yields a ratio (

) between 2 and 10. -

Metabolic Switching: In drug design, if the KIE is high, the metabolic pathway may switch to a different site (e.g., aromatic hydroxylation), potentially extending the drug's half-life (

).

Visualization: Metabolic Pathway & KIE

Figure 1: Comparative metabolic pathway showing the convergence of Protium and Deuterium isotopologs to a common phenol metabolite. Note the rate difference (

Application A: Protocol for Determination of Intrinsic Clearance ( )

This protocol measures the metabolic stability of the d3-analog compared to the parent to calculate the KIE.

Objective: Determine

Materials & Reagents

-

Test Compounds: 4'-Methoxypropiophenone (H3) and 4'-Methoxypropiophenone-methyl-d3 (D3).

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl

.[2] -

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR solid NADPH (final conc. 1 mM).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (as an analytical Internal Standard).

Experimental Workflow

-

Preparation: Prepare 10 mM stock solutions of H3 and D3 in DMSO. Dilute to 1 µM working solutions in Phosphate Buffer (keep DMSO < 0.1%).

-

Pre-Incubation:

-

Mix Microsomes (final 0.5 mg/mL) and Buffer in a 96-well plate.

-

Add Test Compound (1 µM final).[3]

-

Incubate at 37°C for 5 minutes (shaking).

-

-

Reaction Initiation: Add pre-warmed NADPH solution to start the reaction (

). -

Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

-

Termination: Immediately transfer aliquot into 150 µL Ice-cold Quench Solution.

-

Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins. Collect supernatant for LC-MS/MS.

Self-Validating Control:

-

Negative Control:[2] Incubate without NADPH. If >10% loss occurs, non-metabolic degradation (hydrolysis) is present.

-

Positive Control:[3] Incubate Diclofenac (High Clearance) alongside to verify microsome activity.

LC-MS/MS Conditions (Example)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization | ESI Positive Mode |

| Transition (H3) | 165.2 |

| Transition (D3) | 168.2 |

| Transition (Metabolite) | 151.2 |

Note: The primary fragment for propiophenones is often the benzoyl cation (

Application B: Using the d3-Analog as an Internal Standard

When quantifying the non-deuterated drug in biological matrices, the d3-analog corrects for ionization suppression and extraction variability.

Critical Protocol Rule: Do NOT add the d3-IS into the incubation mixture during the reaction. Because it has different metabolic stability (as proven in Section 2), it will not track the parent compound's degradation accurately if added at the start.

Correct Workflow:

-

Perform the metabolic stability assay on the Protium (H3) parent.

-

Add the d3-IS into the Quench Solution (Acetonitrile).

-

This ensures the IS is present at a constant concentration during the extraction and ionization steps, correcting for matrix effects without being metabolized itself.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time.[2] The slope of the linear regression is

Calculating Kinetic Isotope Effect (KIE)

To determine if O-demethylation is the rate-determining step:

-

KIE

1: No isotope effect. Metabolic soft spot is likely not the methoxy group (or C-H abstraction is not rate-limiting). -

KIE > 2: Significant isotope effect. The methoxy group is the primary metabolic site.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for microsomal stability assessment. Critical control points include temperature maintenance (37°C) and rapid quenching.

References

-

FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Enzymology. ScienceDirect. [Link]

-

Waters Corporation. (2023). Determination of Microsomal Stability by UPLC-MS/MS. Waters Application Notes. [Link]

-

Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes.[7][8] Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

Sources

- 1. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. courses.washington.edu [courses.washington.edu]

- 8. mdpi.com [mdpi.com]

Kinetic isotope effect of 4'-Methoxypropiophenone-methyl-d3

Application Note: Kinetic Isotope Effect (KIE) Assessment of 4'-Methoxypropiophenone-methyl-d3

Executive Summary

This application note details the protocol for assessing the Deuterium Kinetic Isotope Effect (DKIE) on the metabolic stability of 4'-Methoxypropiophenone (4'-MPP) . Specifically, this guide focuses on the

By substituting the metabolically labile methoxy hydrogens with deuterium, researchers can observe a Primary Kinetic Isotope Effect (

Chemical Context & Mechanism

Substrate Specificity

-

Protio-Substrate: 4'-Methoxypropiophenone (

, MW: 164.20)[1][2] -

Deutero-Substrate: 4'-(Trideuteromethoxy)propiophenone (

, MW: 167.22)-

Note on Nomenclature: While "methyl-d3" can technically refer to the terminal methyl of the propionyl chain, that position is metabolically stable relative to the methoxy group. This protocol targets the methoxy group (

) to demonstrate a relevant metabolic stability shift.

-

Metabolic Pathway & KIE Theory

The rate-limiting step in the metabolism of 4'-MPP is the hydrogen atom abstraction (HAT) from the methoxy carbon by the high-valent Iron-Oxo species (

-

C-H Bond Energy: ~98 kcal/mol

-

C-D Bond Energy: ~100 kcal/mol

-

Outcome: The heavier isotope requires higher activation energy to break the bond. If this step is rate-determining, the reaction velocity (

) decreases, leading to a KIE value (

Figure 1: Metabolic Pathway & Isotope Effect Mechanism

Caption: Mechanism of CYP450-mediated O-demethylation. The C-H abstraction is the rate-determining step susceptible to Deuterium KIE.[3]

Experimental Protocol: Competitive Microsomal Stability

To minimize inter-assay variability, this protocol uses a Competitive (Intermolecular) Design . Both the Protio (

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., XenoTech, Corning).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or 10 mM NADPH solution.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Test Compounds:

-

Stock A: 4'-Methoxypropiophenone (10 mM in DMSO).

-

Stock B: 4'-(Trideuteromethoxy)propiophenone (10 mM in DMSO).

-

-

Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Propranolol).

Workflow Diagram

Caption: Competitive incubation workflow ensures both isotopologues experience identical enzymatic conditions.

Step-by-Step Procedure

-

Substrate Mixture Preparation:

-

Mix equal volumes of Stock A and Stock B. Dilute in KPi buffer to create a 2 µM Working Solution (containing 1 µM Protio + 1 µM Deutero).

-

Why: Keeping organic solvent (DMSO) < 0.1% in the final incubation prevents enzyme inhibition.

-

-

Microsomal Pre-Incubation:

-

Thaw HLM on ice.

-

Prepare Microsome Mix : 0.5 mg/mL protein concentration in 100 mM KPi.

-

Aliquot 30 µL of Microsome Mix into a 96-well plate.

-

Add 30 µL of Substrate Working Solution .

-

Pre-incubate at 37°C for 5 minutes (shaking).

-

-

Reaction Initiation:

-

Add 60 µL of pre-warmed 2 mM NADPH to start the reaction (Final Volume = 120 µL; Final Substrate = 0.5 µM each; Final Protein = 0.125 mg/mL).

-

Control: Prepare a "No NADPH" control to check for chemical instability.

-

-

Sampling & Quenching:

-

At time points

min: -

Remove 15 µL of reaction mixture.

-

Immediately dispense into 60 µL of ice-cold Quench Solution (ACN + IS).

-

Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

-

-

LC-MS/MS Analysis:

-

Inject supernatant onto a C18 column (e.g., Waters BEH C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Analytical Parameters & Data Analysis

Mass Spectrometry Settings (MRM)

To accurately calculate KIE, you must monitor specific transitions for both the protio and deutero forms.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | ID Rationale |

| 4'-MPP (Protio) | 165.1 ( | 121.1 | Loss of propionyl ( |

| 4'-MPP-d3 (Deutero) | 168.1 ( | 124.1 | Loss of propionyl; |

| Internal Standard | [Varies] | [Varies] | Normalization |

Note: Ensure the mass resolution is sufficient to prevent crosstalk between the Protio (165) and Deutero (168) channels, although a 3 Da mass shift is typically sufficient for standard Triple Quadrupoles.

Calculation of KIE ( )

In a competitive design, the KIE is derived from the change in the ratio of the two species over time.[5]

-

Plot the Ratio: Calculate the ratio

for each time point: -

Log-Linear Regression: Plot

versus Time ( -

Determine Rate Constant Difference: The slope of this line represents the difference in elimination rate constants

. -

Calculate Intrinsic Clearance (

): Calculate the individual elimination slopes (

Interpretation:

-

KIE

1: No isotope effect.[3] The C-H bond cleavage is not rate-limiting (or metabolism occurs at a different site, e.g., the propionyl chain). -

KIE > 2: Significant Primary Isotope Effect. Deuteration effectively slows metabolism.

-

KIE > 10: Rare, suggests tunneling effects.

References

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). 4'-Methoxypropiophenone.[1][2][6][7][8][9][10][11][12] National Center for Biotechnology Information.

Sources

- 1. 4 -Methoxypropiophenone = 99 121-97-1 [sigmaaldrich.com]

- 2. 4′-Methoxypropiophenone | CAS 121-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. A14619.36 [thermofisher.com]

- 7. 4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-Methoxy-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4'-Methoxypropiophenone | 121-97-1 | TCI AMERICA [tcichemicals.com]

Application Note: Sample Preparation Strategies for 4'-Methoxypropiophenone-d3 in Biological Matrices

Introduction & Scientific Rationale

4'-Methoxypropiophenone (PMP) is a ketone derivative structurally significant in the synthesis and metabolism of various pharmaceutical agents and designer drugs (e.g., synthetic cathinones). In pharmacokinetic (PK) and toxicological studies, accurate quantification of PMP often requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

4'-Methoxypropiophenone-d3 (PMP-d3) serves as the ideal SIL-IS. Its physicochemical properties—lipophilicity, pKa, and chromatographic retention—are nearly identical to the analyte, ensuring that it tracks the analyte perfectly through the extraction and ionization process.

This guide details the Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) protocols optimized for PMP-d3 in complex biological matrices (Plasma, Urine). The methodologies are designed to maximize recovery (>85%) and minimize matrix effects (ME <15%), adhering to FDA and EMA bioanalytical guidelines.

Physicochemical Profile & Method Design

Understanding the molecule is the first step in protocol design. PMP is a neutral, lipophilic ketone. It lacks strong acidic or basic functional groups, which dictates that pH manipulation is less about ionization state and more about matrix control.

| Property | Value | Implication for Sample Prep |

| Molecular Weight | 164.20 g/mol (Native)167.22 g/mol (d3-IS) | Suitable for LC-MS/MS (ESI+). |

| LogP | 2.3 – 2.4 | Moderately lipophilic. Ideal for Reversed-Phase SPE or LLE with non-polar solvents. |

| pKa | Neutral (approx.) | pH adjustment is not critical for retention but useful for cleaning up charged matrix interferences. |

| Solubility | Low in water; High in MeOH, ACN, MTBE | Avoid 100% aqueous diluents; use organic modifiers in reconstitution. |

Reagents and Standards Preparation

Stock Solutions

-

Analyte Stock: Dissolve 4'-Methoxypropiophenone (1 mg/mL) in Methanol (MeOH).

-

IS Stock (PMP-d3): Dissolve 4'-Methoxypropiophenone-d3 (1 mg/mL) in Methanol. Note: Deuterated standards are expensive; store at -20°C or -80°C to prevent degradation.

Working Solutions

-

IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

-

Calibration Standards: Prepare serial dilutions in the biological matrix (e.g., blank plasma) to match the expected study range (typically 1–1000 ng/mL).

Protocol A: Solid-Phase Extraction (SPE) – The Gold Standard

Objective: High recovery, clean extracts, and automation-ready. Sorbent Selection: Polymeric Reversed-Phase (e.g., HLB, Strata-X, Oasis HLB). These sorbents retain neutral compounds via hydrophobic interactions and are water-wettable.

Workflow Diagram (DOT)

Figure 1: Optimized SPE Workflow for Neutral Lipophilic Ketones.

Step-by-Step Procedure

-

Pre-treatment:

-

Aliquot 200 µL of plasma/urine into a clean tube.

-

Add 20 µL of IS Working Solution (PMP-d3).

-

Add 200 µL of 2% Phosphoric Acid (

) or Formic Acid. Rationale: Acidification disrupts protein binding and ensures matrix components (like proteins) are soluble or precipitated, while the neutral analyte remains in solution. -

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 mins if particulate matter is visible.

-

-

Conditioning:

-

Condition SPE cartridge (30 mg/1 mL) with 1 mL Methanol.

-

Equilibrate with 1 mL Water.

-

-

Loading:

-

Load the entire pre-treated sample supernatant onto the cartridge. Apply slow vacuum (approx. 1 mL/min).

-

-

Washing:

-

Wash with 1 mL of 5% Methanol in Water . Rationale: Removes salts and highly polar interferences without eluting the lipophilic PMP (LogP 2.3).

-

-

Elution:

-

Elute with 1 mL of 100% Methanol . Rationale: Strong organic solvent is required to disrupt the hydrophobic interaction.

-

-

Post-Extraction:

-

Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.[1]

-

Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

-

Protocol B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative

Objective: Fast extraction for high-throughput labs where SPE costs are prohibitive. Solvent Selection: Methyl tert-butyl ether (MTBE) or Ethyl Acetate. MTBE is preferred for its clean separation and volatility.

Step-by-Step Procedure

-

Sample Prep:

-

Aliquot 200 µL of Plasma into a 1.5 mL Eppendorf tube or 96-well deep plate.

-

Add 20 µL of IS Working Solution (PMP-d3).

-

-

Extraction:

-

Add 600 µL of MTBE .

-

Critical Step: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

-

Centrifuge at 10,000 x g for 5 minutes to separate phases.

-

-

Transfer:

-

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off the top organic layer (approx. 500 µL) into a clean glass vial.

-

-

Dry & Reconstitute:

-

Evaporate the organic solvent under Nitrogen at 40°C.[1]

-

Reconstitute in 100 µL of Mobile Phase.

-

LC-MS/MS Method Parameters

To validate the extraction, the detection method must be robust.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive (

).

MRM Transitions (Recommended)

-

Analyte (PMP):

(Quantifier), -

Internal Standard (PMP-d3):

(Quantifier).-

Note on d3: Ensure the transition corresponds to the specific deuterated positions. If the methoxy group is deuterated (

), the loss of the propionyl chain retains the label, shifting the product ion by +3 Da.

-

Troubleshooting & Validation Logic

Decision Tree: Method Selection

Figure 2: Decision Matrix for selecting between SPE and LLE based on assay requirements.

Common Pitfalls

-

Deuterium Exchange: If the d3 label is on an exchangeable position (e.g., alpha-carbon next to the carbonyl), the IS signal will decrease over time in protic solvents. Solution: Use methoxy-d3 or ring-d3 labeled standards which are chemically stable.

-

Ion Suppression: If using PPT (Protein Precipitation), phospholipids often co-elute with PMP. Solution: Switch to SPE or monitor phospholipid transitions (

) to ensure they do not overlap with the analyte window.

References

-

PubChem. (2025).[2] 4'-Methoxypropiophenone Compound Summary. National Library of Medicine. Available at: [Link]

-

Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Synthetic Cathinones. Available at: [Link]

-

Phenomenex. (2017). SPE vs LLE: A Battle of Methods for Pharmaceutical Analysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Retention Time Shift in Deuterated Internal Standards

Topic: 4'-Methoxypropiophenone-d3 vs. Unlabeled Standard Ticket ID: TS-ISO-4MP-001 Status: Resolved / Guide Available[1]

Executive Summary: Is This Normal?

Yes. If you observe that 4'-Methoxypropiophenone-d3 elutes slightly earlier than its unlabeled parent compound in Reversed-Phase Liquid Chromatography (RPLC), this is a documented physicochemical phenomenon, not necessarily a method failure or compound degradation.[1]

This guide details the Deuterium Isotope Effect , provides a diagnostic workflow to rule out instrumental drift, and offers protocol adjustments to ensure robust data integration.

The Science: Why Does the Shift Happen?

The Deuterium Isotope Effect

In RPLC, retention is governed by the hydrophobic interaction between the analyte and the stationary phase (e.g., C18).[2] While chemically identical in terms of reactivity, protium (

| Feature | Protium ( | Deuterium ( | Chromatographic Impact |

| Bond Length | Standard C-H bond | Shorter C-D bond | D-compounds have a slightly smaller molar volume.[1] |

| Bond Energy | Lower zero-point energy | Higher zero-point energy | C-D bonds are more stable and vibrate with smaller amplitude.[1] |

| Lipophilicity | Baseline | Slightly Lower | Key Result: The deuterated analog is slightly less lipophilic. |

The Result: Because the C-D bond is shorter and the molecule is effectively "smaller" and less lipophilic, 4'-Methoxypropiophenone-d3 partitions less strongly into the hydrophobic stationary phase , causing it to elute earlier than the unlabeled standard.

Mechanism Visualization

The following diagram illustrates the differential interaction between the stationary phase and the isotopologues.

Figure 1: Mechanistic basis of the retention time shift. The shorter C-D bonds reduce lipophilicity, weakening the interaction with the C18 phase.

Diagnostic Workflow: Shift vs. Drift

Before adjusting integration parameters, you must confirm the shift is due to the isotope effect and not instrumental instability (Drift).

Protocol A: The Co-Injection Test (The "Gold Standard")

Objective: Determine if the retention time difference is physical (resolution) or temporal (run-to-run variation).

-

Prepare Sample A: Unlabeled Standard (10 µg/mL).

-

Prepare Sample B: Deuterated IS (10 µg/mL).

-

Prepare Sample C (Mix): Mix A and B 1:1.

-

Run Sequence:

-

Injection 1: Blank

-

Injection 2: Sample A

-

Injection 3: Sample B[1]

-

Injection 4: Sample C (Mix)

-

Interpretation:

-

Scenario 1 (Isotope Effect): In Injection 4, you see two partially resolved peaks (or a single peak with a "shoulder") where the d3 mass trace peaks slightly before the unlabeled mass trace.

-

Scenario 2 (System Drift): In Injection 4, the peaks align perfectly, but the absolute retention time differs from Injection 2 to 3. This indicates the pump/gradient is drifting, not the chemistry.

Troubleshooting Logic Tree

Figure 2: Diagnostic logic to distinguish between instrumental drift and chemical isotope effects.

Optimization & Mitigation Strategies

If the separation is confirmed as an isotope effect, use these strategies to manage the data.

Strategy 1: Window Management (Data Processing)

Since Mass Spectrometry (MS) detects the compounds based on m/z (Mass-to-Charge Ratio), physical separation is acceptable provided the software "looks" in the right place.

-

Action: In your quantization method, set the Expected Retention Time (RT) for the IS independently of the Analyte.

-

Tolerance: Widen the RT window (e.g., ± 0.2 min) to ensure the peak is captured even if it shifts slightly day-to-day.

Strategy 2: Temperature Modulation

Temperature affects the separation factor (

-

Theory: In many RPLC systems, increasing the column temperature reduces the separation factor between deuterated and non-deuterated species, potentially causing them to merge into a single co-eluting band.

-

Protocol:

-

If running at 30°C, increase column oven to 40°C or 45°C.

-

Re-run the Co-Injection Test.

-

Note: Ensure the compound is stable at higher temperatures (4'-Methoxypropiophenone is generally stable up to 60°C).

-

Strategy 3: Switch to Carbon-13 ( C)

If the shift causes matrix effect issues (e.g., the IS elutes in a suppression zone where the analyte does not), the ultimate solution is changing the isotope.

-

Why:

C significantly increases mass without changing bond lengths or lipophilicity.[1] -

Result:

C-labeled internal standards co-elute perfectly with unlabeled parents.

Frequently Asked Questions (FAQ)

Q: Is my 4'-Methoxypropiophenone-d3 degraded? A: Unlikely, if the mass spectrum matches the theoretical m/z (approx. M+3). Degradation usually results in loss of the propionyl chain or demethylation, resulting in large mass shifts, not just RT shifts.

Q: Why is the shift worse on my UPLC vs. my old HPLC? A: UPLC columns have higher plate counts (efficiency). High efficiency means narrower peaks and better resolution.[1] UPLC is "good enough" to resolve the tiny lipophilicity difference that HPLC missed.

Q: Does this affect quantification accuracy? A: It can. If the IS elutes earlier, it may be subject to different ion suppression (matrix effects) than the analyte.[3]

-

Validation Step: Perform a "Post-Column Infusion" test to map the suppression profile. If the suppression is constant across the RT window of both peaks, quantification is valid.

References

-

Turowski, M. et al. (2003).[1] Deuterium isotope effects on hydrophobic interaction chromatography of peptides. Journal of Chromatography A.

-

Ye, X. et al. (2009).[1] Chromatographic deuterium isotope effect: Implications for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis.[1]

-

Wang, S. et al. (2007).[1] Temperature dependence of the chromatographic deuterium isotope effect in reversed-phase liquid chromatography. Journal of Chromatography A.

-

PubChem. (2024).[1] 4'-Methoxypropiophenone Compound Summary. National Library of Medicine.[1]

Sources

Isotopic purity analysis of 4'-Methoxypropiophenone-methyl-d3

Topic: 4'-Methoxypropiophenone-methyl-d3

Introduction: The Precision Imperative

You are likely analyzing 4'-Methoxypropiophenone-methyl-d3 (MW ~167.22 Da for

This guide moves beyond standard Certificates of Analysis (CoA). It addresses the specific spectral anomalies and stability challenges inherent to this aromatic ketone.

Module 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Accurate quantification of Isotopic Enrichment (Atom % D) and Molecular Isotopic Purity.[1]

Troubleshooting Guide

Q: My M+3 peak intensity is lower than expected, or I see a significant M+2 signal. Is my synthesis failing?

A: Not necessarily. This is often an ionization artifact or a calculation error, not a synthesis failure.

-

Root Cause 1: Hydride Abstraction (APCI/ESI). In-source fragmentation can cause loss of a hydrogen (or deuterium) radical. If you are using APCI, the high heat can cause H/D scrambling on the acidic alpha-carbons (the

group next to the ketone). -

Root Cause 2: Detector Saturation. If your injection concentration is too high (>10 µg/mL), the detector saturates on the major isotopologue (

), artificially flattening its peak relative to the minor impurities (

Protocol: The "Dilute-and-Shoot" Validation

-

Solvent: Use LC-MS grade Acetonitrile (MeCN). Avoid Methanol (

) if possible to prevent any potential solvent-mediated exchange in the source, though this is rare for this specific molecule. -

Concentration: Prepare a 100 ng/mL solution.

-

Method: Use ESI+ (Electrospray Ionization Positive).

-

Criteria: The M+3 peak (approx. m/z 168.12) should be the base peak.

-

Calculation: Do not rely on simple area ratios. You must correct for the natural abundance of

in the lower isotopologues.

Q: How do I calculate the exact isotopic purity from the raw spectrum?

A: Use the Deconvoluted Isotopologue Distribution method.

For a target molecule

-

Step 1: Extract peak areas for m/z corresponding to M (

), M+1 ( -

Step 2: Correct for Natural Isotopic Abundance (NIA). The

molecule naturally produces an M+1 signal (due to-

Note: For 4'-Methoxypropiophenone (

), the theoretical M+1 contribution is ~11% of the M peak.

-

-

Step 3: Apply the formula:

[2]

Visual Workflow: HRMS Data Processing

Figure 1: Logic flow for processing HRMS data to determine isotopic purity, emphasizing the critical saturation check.

Module 2: NMR Spectroscopy

Objective: Confirming Regiochemistry (Location of D) and Absolute Purity.

Troubleshooting Guide

Q: I see a small peak in the proton NMR where my deuterium label should be. Is this "leakage"?

A: This is the most common point of confusion.

-

The Physics: Deuterium is "silent" in

H NMR. If you have 99% D incorporation, you will see 1% residual H signal. -

Diagnosis:

-

Identify the Region:

-

If Methoxy-d3 (

): Look at ~3.8 ppm. The strong singlet should be gone. A tiny singlet remaining represents the -

If Terminal Methyl-d3 (

): Look at ~1.2 ppm. The triplet should be gone.

-

-

Quantify: Integrate this residual peak relative to a stable internal feature (e.g., the aromatic protons at 6.9/7.9 ppm).

-

Calculation:

-

Q: My integration values are inconsistent. What are the correct qNMR parameters?

A: Standard NMR parameters are insufficient for quantitative isotopic analysis because deuterium substitution changes the relaxation times (

Protocol: High-Precision qNMR Setup

-

Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid . (Must be high purity, TraceCERT® grade).

-

Solvent:

is standard.-

Critical Warning: Do NOT use

(Methanol-d4) or

-

-

Relaxation Delay (

): Set to 30-60 seconds . (Standard is 1s). You must allow full relaxation for accurate integration. -

Scans: Minimum 64 scans to lift the residual H peak out of the noise.

Visual Workflow: NMR Interpretation Logic

Figure 2: Decision tree for interpreting NMR spectra of deuterated 4'-Methoxypropiophenone.

Module 3: Stability & Storage

Q: The purity of my compound dropped after 3 months. Why?

A: 4'-Methoxypropiophenone is a ketone.[3] While the methoxy-d3 group is chemically stable, the molecule itself is subject to alpha-proton exchange and photolytic degradation .

| Parameter | Recommendation | Mechanism of Failure |

| Storage Temp | -20°C | Prevents slow chemical degradation. |

| Atmosphere | Argon/Nitrogen | Prevents oxidation of the methoxy group. |

| Light | Amber Vial | Aromatic ketones can act as photo-initiators; light exposure can lead to radical formation and degradation. |

| Solvents | Avoid Protic Solvents | CRITICAL: Do not store in Methanol or Water. The alpha-protons ( |

Summary of Analytical Specifications

| Method | Key Metric | Acceptance Criteria (Typical) |

| 1H NMR | Residual H Integral | < 1.0% relative to 1H equivalent |

| HRMS | Isotopologue Ratio | |

| HPLC | Chemical Purity | > 98.0% (UV 254 nm) |

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Schoenberger, T. (2012). Determination of the purity of reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry. Link

-

Vardanyan, R., & Hruby, V. (2016). Synthesis of Deuterium-Labeled Compounds. In Synthesis of Best-Seller Drugs. Link

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Correcting for isotopic contribution in 4'-Methoxypropiophenone-d3 quantification

Technical Support Center: Isotopic Correction for 4'-Methoxypropiophenone-d3

Ticket ID: #ISO-4MPP-D3-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing quantification errors with 4'-Methoxypropiophenone (4'-MPP) using its deuterated internal standard, 4'-Methoxypropiophenone-d3 (4'-MPP-d3).

In small molecule bioanalysis (MW ~164.2 Da), the two primary sources of error are Isotopic Crosstalk :

-

Forward Contribution (Impurity): Unlabeled d0 impurity in your d3 standard appearing in the analyte channel.

-

Reverse Contribution (Natural Abundance): Natural

isotopes of the analyte appearing in the IS channel (rare for this mass, but possible at high concentrations).

This guide provides the diagnostic steps, mathematical correction protocols, and validation workflows to resolve these issues.

Module 1: Diagnostic Center

Before applying mathematical corrections, you must visualize where the interference is coming from.

The Spectral Overlap Problem

4'-Methoxypropiophenone (

The Conflict:

-

Channel 1 (Analyte): Monitors 164.1

Product Ion. -

Channel 2 (IS): Monitors 167.1

Product Ion.

If your d3 standard is only 99% pure, 1% of it is actually d0 (mass 164.1). This 1% will show up in Channel 1, creating a false positive or a high intercept on your calibration curve.

Figure 1: Isotopic crosstalk pathways. The Red path (Impurity) is the most common failure mode for 4'-MPP-d3 quantification.

Module 2: The Correction Protocol

Do not rely on the Certificate of Analysis (CoA) alone. You must experimentally determine the contribution factors (

Step 1: Determine Contribution Factors

Experiment A: The "IS Only" Injection

-

Prepare a sample containing only the Internal Standard at the working concentration (e.g., 100 ng/mL).

-

Inject this sample and monitor both channels (164 and 167).

-

Calculate

:-

Interpretation: If

, your IS contributes 0.5% to the analyte signal.

-

Experiment B: The "Analyte Only" Injection (ULOQ)

-

Prepare a sample containing only the Analyte at the Upper Limit of Quantification (ULOQ).

-

Inject and monitor both channels.[1]

-

Calculate

:-

Note: For C10 molecules, this is usually negligible (<0.1%) unless the concentration is extremely high.

-

Step 2: Mathematical Correction

If the interference exceeds 5% of the LLOQ (as per FDA guidelines), apply this correction formula to every sample:

Where:

- = Peak Area

- = Observed[2]

- = Corrected

Simplified Approach (Linear Algebra): If both contributions are significant, solve the matrix:

Module 3: Troubleshooting Matrix

Use this table to match your symptoms to a solution.

| Symptom | Probable Cause | Verification Step | Corrective Action |

| High Intercept ( | d0 Impurity in IS | Run "IS Only" blank. If peak appears in Analyte channel, this is the cause. | 1. Use mathematical correction (Step 2).2. Reduce IS concentration.3. Purchase higher purity IS (>99.5 atom% D). |

| Non-linear Curve (Quadratic fit required) | Analyte | Run "Analyte Only" at ULOQ. If peak appears in IS channel, this is the cause. | 1. Narrow the mass isolation window (e.g., 0.7 Da |

| RT Shift (IS elutes earlier) | Deuterium Isotope Effect | Compare RT of Analyte vs. IS. | Deuterated compounds often elute slightly earlier on RPLC. Ensure integration windows are wide enough to catch both. |

| Variable Response | Ion Suppression | Infusion post-column test. | If IS and Analyte do not co-elute perfectly (due to isotope effect), matrix suppression may affect them differently.[2] Adjust gradient to ensure co-elution. |

Module 4: Advanced FAQ

Q: Why is the "Analyte to IS" contribution low for 4'-Methoxypropiophenone?

A: The probability of natural isotopes creating a +3 Da shift is governed by the binomial distribution of Carbon-13 (1.1% abundance).

For a C10 molecule (

-

M+0 (164): ~89.6%

-

M+1 (165): ~9.9%

-

M+2 (166): ~0.5%

-

M+3 (167): ~0.015% Because the M+3 abundance is only ~0.015%, the native analyte contributes virtually nothing to the d3 IS channel. Focus your efforts on the d0 impurity in the IS, not the reverse.

Q: Can I just subtract the "Blank + IS" area from my samples? A: Yes, this is the "Background Subtraction" method. However, it assumes the IS concentration is perfectly constant in every well. If you have pipetting errors in the IS addition, a fixed subtraction will be inaccurate. The Ratio-based Correction (Module 2) is more robust because it scales with the actual IS amount in the well.

Q: What are the regulatory limits? A:

-

FDA BMV Guidance (2018): Interference in the blank (with IS) at the analyte retention time should be < 20% of the LLOQ response.

-

ICH M10: Harmonized guideline also cites the < 20% rule for LLOQ.

-

Recommendation: If your calculated interference is >20% of your LLOQ, you must either improve the IS purity or raise your LLOQ. Mathematical correction is accepted but requires rigorous validation.

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3] Retrieved from [Link]

-

European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[4] Retrieved from [Link]

- Rule, G. S., & Henion, J. D. (1999). Trace-level quantitative determination of small molecules by LC-MS/MS: Solving the isotopic overlap problem. Journal of the American Society for Mass Spectrometry. (General principle citation for isotopic correction in small molecules).

- Li, W., et al. (2003). Evaluation of isotopic interference in LC-MS/MS bioanalysis. Journal of Chromatography B.

Sources

Technical Support Center: Troubleshooting Low Recovery of Deuterated Propiophenone Standards

Introduction

Low recovery of an internal standard (IS) like Propiophenone-d5 undermines the quantitative accuracy of your entire assay. Unlike non-volatile drugs, propiophenone (and its deuterated analogs) presents a unique "volatility trap" during sample concentration. Furthermore, its ketone structure introduces specific risks regarding isotopic stability depending on the labeling position.

This guide moves beyond generic advice to address the physicochemical realities of propiophenone analysis.

Phase 1: The Volatility Trap (Sample Concentration)

Diagnosis: If you observe excellent recovery for heavier analytes but consistently low recovery (<50%) for Propiophenone-d5, the issue is almost certainly sublimation or co-evaporation during the nitrogen blow-down or vacuum concentration step. Propiophenone has a vapor pressure of ~1 mmHg at 50°C, which is sufficient to cause massive losses if the sample is evaporated to complete dryness.

Q: I am evaporating to dryness under Nitrogen. Why is my IS disappearing?

A: You are likely co-evaporating the standard. Propiophenone does not require high temperatures to volatilize. When the solvent volume drops below 50 µL, the rate of analyte loss accelerates exponentially.

The Solution: The "Keeper" Solvent Technique Never evaporate to complete dryness. Instead, use a "Keeper"—a high-boiling solvent that retains the volatile analyte in a liquid state while the primary extraction solvent evaporates.[1]

Protocol: Keeper Solvent Implementation

-

Select Keeper: Use Isooctane (BP 99°C) or Dodecane (BP 216°C).

-

Add Prior to Evaporation: Add 50–100 µL of the keeper solvent to your eluate before starting the nitrogen stream.

-

Evaporate: Blow down until the volume reduces to the ~50–100 µL keeper volume. The volatile solvent (e.g., DCM, Ethyl Acetate) will leave; the Propiophenone-d5 will partition into the keeper.

-

Reconstitute: Add your final injection solvent immediately.

Visualization: The Keeper Solvent Workflow

Figure 1: Schematic of the Keeper Solvent technique to prevent volatilization loss.

Phase 2: Extraction Chemistry (LLE & SPE)

Diagnosis: If recovery is low before evaporation, the issue lies in the partitioning thermodynamics. Propiophenone is a neutral ketone (pKa is not relevant for ionization of the ketone itself, but relevant for matrix components).

Q: I am using Acid/Base LLE. Where is my Propiophenone going?

A: Propiophenone is neutral. It will not move into the aqueous phase upon acidification or basification. It remains in the organic layer.

-

Risk: If you are extracting amines (e.g., cathinones) and you wash the organic layer with acid to clean it, propiophenone stays in the organic layer. If you then discard the organic layer to back-extract amines into acid, you have discarded your Internal Standard.

Correct LLE Workflow for Neutral IS + Basic Analyte:

-

Basify Sample: pH > 10 (to neutralize amines).

-

Add Solvent: Ethyl Acetate/Hexane (1:1).

-

Extract: Both Propiophenone-d5 (Neutral) and Analytes (Neutralized Amines) move to Organic phase.

-

No Acid Wash: Do not back-extract unless you plan to re-extract the IS. Evaporate the organic layer directly.

Table 1: Solvent Suitability for Propiophenone Extraction

| Solvent System | Polarity | Extraction Efficiency | Notes |

| Ethyl Acetate | Medium | High | Good general solvent, but evaporates slowly. |

| Hexane/EtAc (90:10) | Low | Moderate | Cleaner extracts, but may lose some polar metabolites. |

| Dichloromethane (DCM) | Medium | Excellent | High volatility requires care (see Phase 1). Best solubility. |

| MTBE | Low-Medium | High | Good alternative to DCM; forms emulsions less frequently. |

Phase 3: Isotopic Integrity (The "Mass Shift" Phenomenon)

Diagnosis: You see a signal, but it is split between the expected mass and a lower mass (e.g., M+5 becomes M+4 or M+0), or the signal is simply absent despite good extraction.

Q: Can Propiophenone-d5 undergo Deuterium Exchange?

A: Yes, conditionally. This depends entirely on where the deuterium labels are located.

-

Ring-Labeled (Phenyl-d5): These are chemically stable.[2][3] The deuterium is on the aromatic ring and will not exchange under standard extraction conditions. Recommended.

-

Alpha-Labeled (Propyl-d2/d3): These are unstable in aqueous acid/base. The alpha-hydrogens (adjacent to the carbonyl) are acidic (keto-enol tautomerism). In the presence of water and extreme pH, D will exchange with H from the solvent, causing the "d5" to become "d0" or "d3".

Validation Step: Check your Certificate of Analysis (CoA). If the structure shows deuterium on the alkyl chain (alpha to the ketone), switch to a ring-labeled (phenyl-d5) standard immediately.

Phase 4: Instrumental Troubleshooting

GC-MS Specifics

Issue: Propiophenone is prone to adsorption on active sites in the injection liner.

-

Symptom: Tailing peaks or non-linear response at low concentrations.

-

Fix: Use deactivated splitless liners (e.g., Siltek or Ultra Inert). Replace the liner if recovery drops suddenly.

LC-MS/MS Specifics

Issue: Ion Suppression. Propiophenone is not highly polar; it elutes in the region where phospholipids often appear in Reversed-Phase LC.

-

Symptom: IS area counts vary wildly between samples but are stable in neat standards.

-

Fix: Monitor the Phospholipid transition (m/z 184) . If it co-elutes with Propiophenone-d5, adjust the gradient to shift the phospholipid elution window or use a phospholipid-removal SPE plate.

Troubleshooting Logic Tree

Use this decision matrix to isolate the root cause of your recovery failure.

Figure 2: Step-by-step diagnostic tree for isolating recovery failures.

References

-

Groves, M. et al. "The use of keeper solvents to prevent analyte loss during evaporation." Journal of Chromatography A, 2020.

-

Sigma-Aldrich. "Propiophenone Physical Properties and Vapor Pressure Data." PubChem Database.

-

BenchChem. "Propio-D5-phenone: A Superior Internal Standard for Quantitative Analysis."[4] Technical Notes.

-

Phenomenex. "Liquid-Liquid Extraction (LLE) Optimization Guide." Chromatography Resources.

-

LibreTexts. "Alpha-Substitution Reactions: Deuterium Exchange Mechanisms." Organic Chemistry Library.

Sources

Technical Support Center: Deuterium Stability in 4'-Methoxypropiophenone-d3

This is a technical support guide designed for researchers and analytical chemists working with isotopically labeled propiophenones.

Topic: Preventing Back-Exchange and Scrambling of Deuterium Labels Product Class: Stable Isotope Labeled Standards (Ketones) Audience: Analytical Chemists, DMPK Researchers, Synthetic Organic Chemists

Diagnostic Triage: Define Your Isotopologue

Before implementing preservation protocols, you must verify where the deuterium label is located on your molecule. The risk of back-exchange is entirely dependent on the label's position relative to the carbonyl group.

| Isotopologue Variant | Structure | Stability Profile | Risk Level |

| Methyl-d3 (Terminal) | High. The | Low. Exchange requires extreme conditions or metabolic oxidation. | |

| Alpha-d2 (Methylene) | Low. The | Critical. Rapid exchange occurs in protic solvents with trace acid/base. | |

| Methoxy-d3 | High. The ether linkage is chemically inert. | Negligible. Stable under standard laboratory conditions. |

Critical Note: If you ordered "4'-Methoxypropiophenone-d3" (CAS: 89717-81-7), you likely possess the Methyl-d3 variant.[1] If you are observing mass shifts (

), proceed to the Troubleshooting section immediately, as this may indicate metabolic degradation or catalytic scrambling, not simple solvent exchange.

The Mechanism: Why Back-Exchange Happens

For propiophenones, the primary vector for deuterium loss is Keto-Enol Tautomerism . This process is catalyzed by both acids and bases and specifically targets the

-

The Trap: Even if your label is on the terminal methyl (C3), the formation of the enol intermediate creates a conjugated system. While the C3 protons are allylic in the enol form, they are generally stable. However, if your label is at C2 (or if you are synthesizing the d3 via an enolate method), this mechanism is the enemy.

Pathway Visualization (Graphviz)